molecular formula C13H17BrO2 B8658938 6-Bromo-1-(4-methoxyphenyl)hexan-1-one CAS No. 57840-61-6

6-Bromo-1-(4-methoxyphenyl)hexan-1-one

Cat. No. B8658938
M. Wt: 285.18 g/mol
InChI Key: XNUYJWLMHTZQQW-UHFFFAOYSA-N
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Patent
US05864039

Procedure details

Anisole (1.16 g), 6-bromohexanoyl chloride (2.3 g) and aluminum chloride (1.5 g) were reacted and treated in the same manner as in Preparation Example 105 to give 3.07 g of 6-bromo-1-(4-methoxyphenyl)-1-hexanone.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15](Cl)=[O:16].[Cl-].[Al+3].[Cl-].[Cl-]>>[Br:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([C:4]1[CH:5]=[CH:6][C:1]([O:7][CH3:8])=[CH:2][CH:3]=1)=[O:16] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
2.3 g
Type
reactant
Smiles
BrCCCCCC(=O)Cl
Name
Quantity
1.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated in the same manner as in Preparation Example 105

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCC(=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.07 g
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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